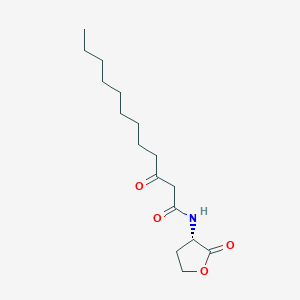

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Vue d'ensemble

Description

La N-3-oxo-dodécanoyl-L-homosérine lactone est un composé chimique appartenant à la famille des acyl-homosérine lactones. Ces molécules sont produites par diverses bactéries à Gram négatif et jouent un rôle crucial dans la détection de quorum, un système de régulation utilisé par les bactéries pour contrôler l'expression des gènes en réponse à la densité cellulaire . Ce composé est particulièrement important dans le contexte de la communication bactérienne et de la pathogenèse.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la N-3-oxo-dodécanoyl-L-homosérine lactone implique généralement l'acylation de la L-homosérine lactone avec un dérivé d'acide gras. Une méthode courante comprend la réaction de la L-homosérine lactone avec le chlorure de dodécanoyle en présence d'une base telle que la triéthylamine. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à basse température pour éviter les réactions secondaires .

Méthodes de production industrielle : La production industrielle de la N-3-oxo-dodécanoyl-L-homosérine lactone peut impliquer des approches biotechnologiques utilisant des bactéries génétiquement modifiées qui surproduisent le composé. Ces bactéries peuvent être cultivées dans de grands bioréacteurs, et le composé peut être extrait et purifié du milieu de culture .

Analyse Des Réactions Chimiques

Types de réactions : La N-3-oxo-dodécanoyl-L-homosérine lactone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe oxo en un groupe hydroxyle.

Substitution : Le cycle lactone peut subir des réactions de substitution nucléophile.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines ou les alcools peuvent être utilisés en milieu basique ou acide.

Principaux produits :

Oxydation : Acides carboxyliques.

Réduction : Dérivés hydroxy.

Substitution : Diverses lactones substituées selon le nucléophile utilisé.

Applications De Recherche Scientifique

Quorum Sensing Inhibition

Overview

Quorum sensing is a critical communication process used by bacteria to coordinate group behaviors based on population density. (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide acts as an inhibitor of this process, particularly in Pseudomonas aeruginosa, a model organism for studying bacterial virulence and biofilm formation.

Mechanism of Action

The compound interferes with the signaling pathways mediated by homoserine lactones, specifically targeting the LasR receptor involved in the regulation of virulence factors such as biofilm formation, toxin production, and motility. By inhibiting these signals, this compound may reduce pathogenicity and enhance the effectiveness of existing antibiotics .

Biological Studies

Case Studies and Experimental Findings

Research has demonstrated that this compound effectively inhibits quorum sensing in various bacterial species. For example, studies have shown its potential to modulate gene expression related to virulence factors in Pseudomonas aeruginosa .

A comparative study highlighted that this compound shares structural similarities with other quorum sensing inhibitors but stands out due to its longer hydrophobic tail, which enhances its ability to penetrate bacterial membranes. This property is crucial for its efficacy as a quorum sensing inhibitor.

Structural Comparisons

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-N-(2-Oxotetrahydrofuran-3-yl)hexanamide | Similar backbone | Shorter carbon chain |

| (S)-N-(2-Oxotetrahydrofuran-3-yl)octanamide | Intermediate carbon chain | Moderate hydrophobicity |

| (S)-N-(2-Oxotetrahydrofuran-3-yldecanamide | Similar functional groups | Slightly longer carbon chain |

The table above illustrates how this compound differs from related compounds, emphasizing its potential advantages in biological applications due to its structural characteristics.

Implications for Antibiotic Resistance

Potential Applications in Combating Antibiotic Resistance

The inhibition of quorum sensing by this compound presents a promising strategy to combat antibiotic resistance. By disrupting bacterial communication, it may lower the virulence of pathogenic bacteria, making them more susceptible to traditional antibiotics .

Mécanisme D'action

N-3-oxo-dodecanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, such as the transcriptional activator protein LasR in Pseudomonas aeruginosa. This binding activates the transcription of target genes involved in various bacterial functions, including virulence, biofilm formation, and antibiotic resistance . The compound also influences mammalian cell functions, such as inhibiting mediator release and chemotaxis in immune cells .

Comparaison Avec Des Composés Similaires

La N-3-oxo-dodécanoyl-L-homosérine lactone fait partie d'une famille d'acyl-homosérine lactones, qui comprennent :

- N-octanoyl-homosérine lactone

- N-3-oxodécanoyl-homosérine lactone

- N-3-oxotétradécanoyl-homosérine lactone

- N-3-hydroxydécanoyl-homosérine lactone

- N-3-hydroxyoctanoyl-homosérine lactone

Unicité : La N-3-oxo-dodécanoyl-L-homosérine lactone est unique en raison de sa longueur de chaîne et de son groupe oxo spécifiques, qui confèrent des affinités de liaison et des effets régulateurs distincts dans les systèmes de détection de quorum bactériens. Sa capacité à moduler à la fois les fonctions bactériennes et celles des cellules mammaliennes en fait un composé d'un intérêt significatif dans divers domaines de recherche .

Activité Biologique

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of microbiology as a quorum sensing inhibitor. This article discusses its chemical properties, biological mechanisms, and research findings related to its activity against various bacterial species.

- Chemical Formula : C₁₆H₃₁N₃O₃

- Molecular Weight : 283.44 g/mol

- Structure : The compound features a dodecanamide backbone and a 2-oxotetrahydrofuran moiety, which contributes to its biological activity.

This compound primarily functions as an inhibitor of quorum sensing (QS), a communication process used by bacteria to coordinate group behaviors such as biofilm formation and virulence factor production. It specifically inhibits the LasR receptor in Pseudomonas aeruginosa, a model organism for studying QS mechanisms. This inhibition can lead to reduced pathogenicity and enhanced effectiveness of antibiotics.

Quorum Sensing Overview

Quorum sensing involves the production and detection of signaling molecules known as N-acyl-homoserine lactones (AHLs). As bacterial populations grow, the concentration of these signaling molecules increases, triggering collective behaviors when a threshold concentration is reached. The role of this compound in this process is crucial for understanding its potential applications in combating bacterial infections.

Biological Activity

Research has demonstrated that this compound effectively inhibits quorum sensing in various bacterial species, including:

-

Pseudomonas aeruginosa

- Impact : Reduces biofilm formation and virulence factor production.

- Mechanism : Inhibits LasR receptor activity, leading to altered gene expression related to pathogenicity.

-

Klebsiella pneumoniae

- Impact : Affects exopolysaccharide production and biofilm development.

-

Agrobacterium tumefaciens

- Impact : Modulates virulence factors associated with plant pathogenicity.

Research Findings

Recent studies have provided insights into the efficacy of this compound as a quorum sensing inhibitor:

Case Studies

-

Case Study on Pseudomonas aeruginosa :

- Researchers conducted experiments using varying concentrations of this compound to assess its impact on biofilm formation.

- Results indicated a dose-dependent inhibition of biofilm development, with significant reductions at concentrations as low as 50 µM.

-

Case Study on Klebsiella pneumoniae :

- A study focused on the effects of the compound on exopolysaccharide production demonstrated a marked decrease in polysaccharide levels when treated with 100 µM of the compound.

- This suggests potential applications in controlling infections caused by this pathogen.

Propriétés

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSRRHGYXQCRPU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390604 | |

| Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168982-69-2 | |

| Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Oxo-dodecanoyl) homoserine lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.